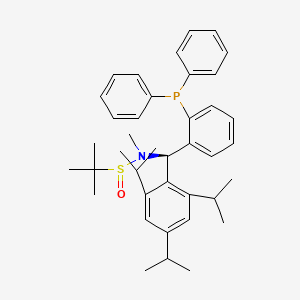![molecular formula C10H11ClOS B15327790 2-Butanone, 4-[(4-chlorophenyl)thio]- CAS No. 6110-03-8](/img/structure/B15327790.png)
2-Butanone, 4-[(4-chlorophenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 4-[(4-chlorophenyl)thio]- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a butanone group attached to a 4-chlorophenylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-[(4-chlorophenyl)thio]- typically involves the reaction of 4-chlorothiophenol with 2-butanone under specific conditions. One common method is the C-S cross-coupling reaction, which can be promoted by visible light. For example, a reaction tube is charged with 4’-bromoacetophenone, cesium carbonate, and 2-chlorobenzenethiol in dry dimethyl sulfoxide. The mixture is irradiated at 456 nm with a 40 W Kessil Lamp, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale C-S cross-coupling reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-[(4-chlorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides using catalysts such as iron (III)-tetra phenyl prophyrin.
Substitution: It can participate in substitution reactions, where the 4-chlorophenylthio group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cobalt-salen catalysts and air oxidizing agents for oxidation reactions. Substitution reactions may require specific nucleophiles and bases to facilitate the replacement of the 4-chlorophenylthio group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield disulfides, while substitution reactions can produce a variety of substituted aromatic ketones.
Scientific Research Applications
2-Butanone, 4-[(4-chlorophenyl)thio]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activities, making it useful in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-[(4-chlorophenyl)thio]- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the modulation of specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene and its derivatives share structural similarities with 2-Butanone, 4-[(4-chlorophenyl)thio]- and exhibit similar chemical properties.
Aromatic Ketones: Other aromatic ketones with different substituents on the phenyl ring can be compared to highlight the unique properties of 2-Butanone, 4-[(4-chlorophenyl)thio]-.
Uniqueness
The uniqueness of 2-Butanone, 4-[(4-chlorophenyl)thio]- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
6110-03-8 |
|---|---|
Molecular Formula |
C10H11ClOS |
Molecular Weight |
214.71 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-8(12)6-7-13-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |
InChI Key |
UUZMZIDASFKLTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCSC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



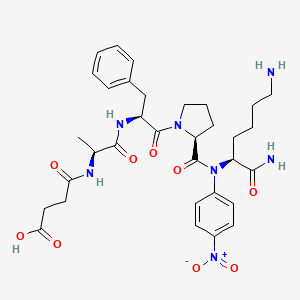
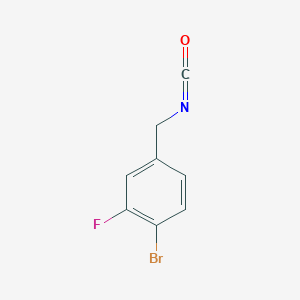
![methyl 5-ethylidene-4-[2-[[5-[2-[3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15327722.png)

![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15327747.png)
![4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline](/img/structure/B15327748.png)
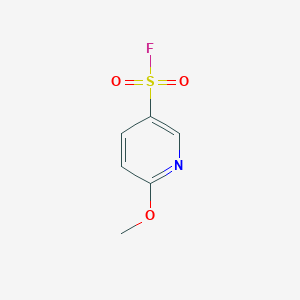
![Azane;[3-[hydroxy-[4-(2-methoxyethoxy)-4-oxobutoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15327774.png)
![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15327777.png)
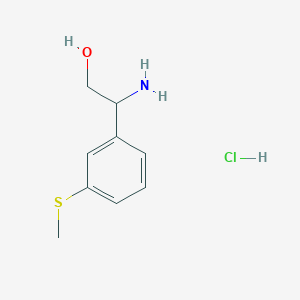
![1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol](/img/structure/B15327796.png)

